molecular formula C19H14N2O3S B5553799 N-[4-(1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide

Cat. No. B5553799
M. Wt: 350.4 g/mol
InChI Key: AKSLAHQXECQZQB-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide belongs to a class of compounds that have garnered attention for their diverse biological activities and potential applications in medicinal chemistry. While specific studies on this compound are limited, research on similar benzenesulfonamide derivatives provides valuable insights into their synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves multi-step reactions that include the formation of key intermediates such as benzenesulfonamides with different functional groups. These procedures aim to introduce specific structural features that confer desired properties and biological activities. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of a specific enzyme involves structure-activity relationship (SAR) analysis and biochemical characterization to optimize the compounds' inhibitory potency (Röver et al., 1997).

Molecular Structure Analysis

Molecular structure analysis of benzenesulfonamide derivatives, including X-ray crystallography and computational studies, plays a critical role in understanding the compounds' conformation and intermolecular interactions. For instance, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide reveals π–π interactions and hydrogen-bonding interactions, forming a three-dimensional network (Mohamed-Ezzat et al., 2023).

Chemical Reactions and Properties

Benzenesulfonamide derivatives undergo various chemical reactions, including cycloadditions, substitutions, and transformations, to yield compounds with potential anticancer, anti-HIV, and other biological activities. For example, the transformation of semi-carbazides into 4-chloro-2-mercapto-N-(4,5-dihydro-5-oxo-4-phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamides demonstrates the versatility of these compounds in generating biologically active molecules (Pomarnacka & Kozlarska-Kedra, 2003).

Scientific Research Applications

COX-2 Inhibitor Development

A study by Hashimoto et al. (2002) explored the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which showed selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). This selective inhibition is crucial for developing treatments for conditions like rheumatoid arthritis, osteoarthritis, and acute pain without the gastrointestinal side effects associated with non-selective COX inhibitors. One compound, JTE-522, demonstrated potent and selective COX-2 inhibition and is under clinical trials (Hashimoto, Imamura, Haruta, & Wakitani, 2002).

Carbonic Anhydrase Inhibitors

Nocentini et al. (2016) reported on benzenesulfonamide derivatives containing phenyl-1,2,3-triazole moieties as potent inhibitors of carbonic anhydrase (CA), particularly the human isoforms hCA II, IX, and XII. These isoforms are physiologically relevant and play roles in various diseases, including glaucoma. The compounds exhibited low nanomolar to subnanomolar inhibition and were considered for potential therapeutic applications in lowering intraocular pressure in glaucoma (Nocentini, Ferraroni, Carta, Ceruso, Gratteri, Lanzi, Masini, & Supuran, 2016).

Antitumor Activity

Sławiński and Brzozowski (2006) synthesized a series of N-(benzoxazol-2-yl)benzenesulfonamide derivatives and evaluated their in vitro antitumor activity. One compound, in particular, showed remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines, highlighting the potential of such derivatives in cancer therapy (Sławiński & Brzozowski, 2006).

Antimicrobial and Antifungal Activities

Hybrid molecules between benzenesulfonamides and active antimicrobial 2-amino-benzo[d]isothiazol-3-ones were synthesized by Zani et al. (2009), exhibiting moderate antibacterial properties against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis. This study demonstrates the antimicrobial potential of benzenesulfonamide derivatives and suggests their application in combating resistant bacterial strains (Zani, Incerti, Ferretti, & Vicini, 2009).

properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c22-25(23,16-6-2-1-3-7-16)21-15-12-10-14(11-13-15)19-20-17-8-4-5-9-18(17)24-19/h1-13,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSLAHQXECQZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Benzooxazol-2-yl-phenyl)-benzenesulfonamide

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